molecular formula C19H19N3O5S B2611366 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea CAS No. 946298-97-1

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea

Cat. No.: B2611366
CAS No.: 946298-97-1
M. Wt: 401.44
InChI Key: DYTIZODZWCTHQR-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is a complex organic compound that features a benzodioxole ring, an indole ring, and a sulfonyl group

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Indole Intermediate: The indole ring is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Urea Formation: Finally, the benzodioxole and sulfonylated indole intermediates are coupled with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and indole rings.

    Reduction: Reduced forms of the urea and sulfonyl groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and indole rings could facilitate interactions with aromatic amino acids in protein active sites, while the sulfonyl group could form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: Similar benzodioxole structure but with an imidazole ring instead of an indole ring.

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole ring but lacks the indole and sulfonyl groups.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is unique due to the combination of the benzodioxole and indole rings with a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-18(14-4-2-3-5-15(14)21-12)28(24,25)9-8-20-19(23)22-13-6-7-16-17(10-13)27-11-26-16/h2-7,10,21H,8-9,11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTIZODZWCTHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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